N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[(1-phenyltetrazol-5-yl)methoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-12(22)17-13-7-9-15(10-8-13)23-11-16-18-19-20-21(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPDRWZRZBYXRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide typically involves multiple steps:
Formation of 1-phenyl-1H-tetrazole: This can be achieved through the reaction of phenylhydrazine with nitrous acid, followed by cyclization with sodium azide.
Attachment of the methoxy group: The 1-phenyl-1H-tetrazole is then reacted with 4-hydroxybenzaldehyde to form 4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzaldehyde.
Formation of the acetamide moiety: Finally, the benzaldehyde derivative is converted to the acetamide through a reaction with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The phenyl and tetrazole rings can participate in redox reactions, leading to the formation of different derivatives.
Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the phenyl or tetrazole rings.
Reduction: Reduced forms of the phenyl or tetrazole rings.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: Tetrazole derivatives are used in the synthesis of coordination polymers and metal-organic frameworks.
Analytical Chemistry: The compound can be used as a ligand in the development of sensors and detection methods for various analytes.
Mechanism of Action
The mechanism of action of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The phenyl and acetamide groups contribute to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Tetrazole Moieties
N-[4-(2H-Tetrazol-5-yl)phenyl]acetamide (CAS 73096-38-5)
- Structure : Differs by lacking the 1-phenyl substitution on the tetrazole ring.
- Molecular Formula : C₉H₉N₅O (vs. C₁₆H₁₃N₅O₂ for the target compound).
- Key Properties : Lower molecular weight (203.20 g/mol) and logP (1.47), suggesting reduced lipophilicity compared to the phenyl-substituted derivative.
- Applications : Cited in medicinal chemistry for its role in enzyme inhibition studies .
Benzimidazole-Based Acetamides
B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide)
- Structure : Replaces the tetrazole with a benzimidazole ring.
- Pharmacology : Demonstrated efficacy in attenuating morphine-induced paradoxical pain in mice, with mechanisms linked to opioid receptor modulation .
- Key Differences: Electronic Profile: Benzimidazole’s aromaticity and hydrogen-bonding capacity differ from tetrazole’s dipole characteristics.
Triazole-Thiazole Acetamide Derivatives (Compounds 9a–9e)**
- Representative Example: 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide)
- Structural Features : Incorporates triazole-thiazole cores instead of tetrazole.
- Synthesis : Click chemistry with Cu(I) catalysis, yielding diverse substituents (e.g., bromophenyl in 9c) .
- Docking Studies : Bromine in 9c enhanced hydrophobic interactions in enzyme active sites, suggesting substituent-dependent activity .
- Comparison : The target compound’s tetrazole may offer distinct hydrogen-bonding or dipole interactions compared to triazole-thiazole systems.
Phenoxy Acetamide Sulfonamides
Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide)
- Structure : Features a sulfonamide group instead of tetrazole.
- Activity : Exhibited analgesic activity comparable to paracetamol, likely via COX inhibition or serotonergic pathways .
- Comparison : Sulfonamide’s acidity (pKa ~10) contrasts with tetrazole’s (pKa ~4–5), influencing ionization and membrane permeability.
Thiadiazole and Imidazole Derivatives
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide (CAS 1037-51-0)
Implications for Drug Design
- Tetrazole vs. Benzimidazole : Tetrazole’s lower basicity and higher dipole moment may improve target selectivity in acidic environments.
- Substituent Effects : Electron-withdrawing groups (e.g., bromine in 9c) enhance binding in hydrophobic pockets, suggesting similar strategies for optimizing the target compound .
- Synthetic Flexibility : Click chemistry () and Zeolite-catalyzed reactions () offer scalable routes for modifying acetamide derivatives.
Biological Activity
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Synthesis
The compound features a tetrazole ring, a methoxy group, and an acetamide moiety attached to a phenyl group. The synthesis typically involves:
- Formation of the Benzamide Core : Acylation of aniline derivatives with acetic anhydride.
- Introduction of the Tetrazole Group : Cycloaddition reactions using azides and nitriles, often catalyzed by copper(I) iodide.
- Final Assembly : Coupling the benzamide with the tetrazole intermediate under controlled conditions.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit specific enzymes involved in cancer cell proliferation:
- Inhibition of Histone Deacetylases (HDACs) : This compound exhibits high specificity in inhibiting HDACs, which play a crucial role in cancer progression. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 1.5 to 3 µM.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
A related study synthesized derivatives of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide and evaluated their PTP1B inhibitory activity. Among these, NM-03 showed an IC50 value of 4.48 µM, indicating strong potential for diabetes treatment through modulation of insulin signaling pathways .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties:
- Antibacterial and Antifungal Activities : In vitro studies revealed that derivatives of this compound exhibited moderate to good antibacterial activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MIC) in the range of 2–10 µg/mL.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Increased lipophilicity enhances cellular uptake |
| Variation in the length of alkyl chains | Alters solubility and bioavailability |
| Presence of electron-withdrawing/donating groups | Modifies binding affinity to target proteins |
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in apoptosis through activation of caspase pathways. Flow cytometry analysis indicated increased levels of apoptotic markers after 24 hours of treatment.
Case Study 2: Diabetes Management
In vivo studies using diabetic mouse models showed that NM-03 not only reduced blood glucose levels but also improved insulin sensitivity. Histological analysis revealed reduced pancreatic inflammation and improved beta-cell function.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves:
- Formation of the tetrazole ring : Cyclization of nitriles with sodium azide under acidic conditions .
- Coupling reactions : Introduction of the phenoxyacetamide moiety via nucleophilic substitution or amidation, requiring anhydrous solvents (e.g., DMF) and catalysts like DCC (dicyclohexylcarbodiimide) .
- Optimization : Reaction temperature (60–100°C) and pH (neutral to mildly acidic) are critical to minimize side products. HPLC monitoring is recommended to track intermediate purity .
Q. How can crystallography and computational methods resolve the compound’s structural ambiguities?
- Methodological Answer :
- Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL) for refinement. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding conformations with biological targets, validated by NMR or isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure metabolic stability using liver microsomes and assess membrane permeability via Caco-2 assays .
- Metabolite identification : LC-MS/MS analysis identifies active/inactive metabolites contributing to data contradictions .
- Dose-response optimization : Adjust dosing regimens in animal models to account for bioavailability limitations .
Q. What strategies optimize the regioselectivity of tetrazole functionalization during derivatization?
- Methodological Answer :
- Protecting group chemistry : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during alkylation/acylation .
- Catalytic control : Transition-metal catalysts (e.g., Pd/Cu) enhance selectivity in cross-coupling reactions .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic attack at the tetrazole N2 position .
Q. How do electronic effects of substituents on the phenyl ring influence the compound’s binding affinity to COX-2?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups.
- Computational analysis : Density functional theory (DFT) calculates electrostatic potential maps to correlate substituent effects with binding energy .
- Biological validation : Competitive ELISA or surface plasmon resonance (SPR) quantifies COX-2 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
